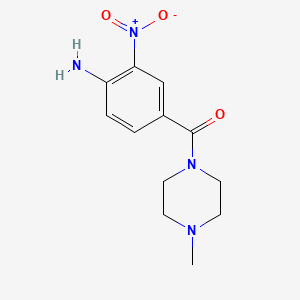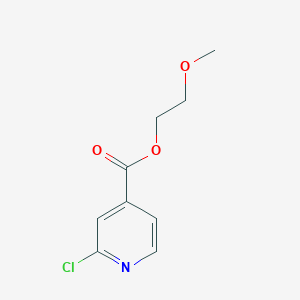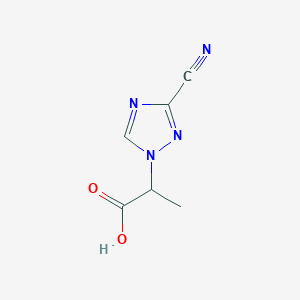
1-(2,4-Dichlorophenyl)piperidin-4-amine
Descripción general
Descripción
“1-(2,4-Dichlorophenyl)piperidin-4-amine” is a chemical compound with the CAS Number: 1183376-98-8 . It has a molecular weight of 245.15 . The IUPAC name for this compound is 1-(2,4-dichlorophenyl)-4-piperidinamine . The InChI Code for this compound is 1S/C11H14Cl2N2/c12-8-1-2-11(10(13)7-8)15-5-3-9(14)4-6-15/h1-2,7,9H,3-6,14H2 .
Molecular Structure Analysis
The molecular formula of “1-(2,4-Dichlorophenyl)piperidin-4-amine” is C11H14Cl2N2 . The structure includes a piperidine ring attached to a dichlorophenyl group .
Physical And Chemical Properties Analysis
The predicted boiling point of “1-(2,4-Dichlorophenyl)piperidin-4-amine” is 367.1±42.0 °C . The predicted density is 1.269±0.06 g/cm3 . The predicted pKa value is 9.92±0.20 .
Aplicaciones Científicas De Investigación
Pharmacology: Cannabinoid-1 Receptor Antagonists
In pharmacology, 1-(2,4-Dichlorophenyl)piperidin-4-amine has been utilized as a core structure for developing novel peripherally restricted cannabinoid-1 (CB1) receptor antagonists . These compounds have shown significant efficacy in weight loss for diet-induced obese mice, making them promising candidates for treating obesity and related metabolic syndromes. The addition of sulfonamide or sulfamide moieties to the compound has led to potent CB1R activity and desirable pharmacokinetic properties.
Material Science: Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive materials. Its derivatives are being explored for their potential applications in creating new materials with specific biological activities, which could be beneficial in developing medical devices or coatings with antimicrobial properties .
Chemical Synthesis: Bioisosteres Development
In chemical synthesis, researchers have derived many structurally diverse bioisosteres from 1-(2,4-Dichlorophenyl)piperidin-4-amine. These bioisosteres are crucial for drug discovery as they can mimic biological properties and improve the pharmacological profile of new drug candidates .
Analytical Chemistry: Reference Standards
This compound is used in analytical chemistry as a reference standard due to its well-defined properties. It aids in the calibration of analytical instruments and helps ensure the accuracy and reliability of analytical results in various research settings .
Biochemistry: Off-Target Profile Analysis
In biochemistry, the compound’s derivatives have been analyzed for their off-target profiles. This is essential in understanding the selectivity of pharmaceutical agents and in minimizing potential side effects during drug development .
Medicinal Chemistry: Obesity and Metabolic Syndrome Treatment
1-(2,4-Dichlorophenyl)piperidin-4-amine is a key intermediate in medicinal chemistry for developing treatments for obesity and metabolic syndrome. Its ability to act as a CB1 receptor antagonist makes it valuable in creating drugs that can modulate appetite and energy balance .
Safety and Hazards
The safety information available indicates that “1-(2,4-Dichlorophenyl)piperidin-4-amine” has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the mitogen-activated protein kinase 10 .
Mode of Action
The exact mode of action of 1-(2,4-Dichlorophenyl)piperidin-4-amine is not well-documented. It is likely that the compound interacts with its target protein, leading to changes in the protein’s activity. This can result in alterations to cellular processes and pathways .
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-8-1-2-11(10(13)7-8)15-5-3-9(14)4-6-15/h1-2,7,9H,3-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSPQMDXJQLZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)









amine](/img/structure/B1530182.png)

